Specific Scientific Field: Spectroscopy
Summary of the Application: 2-Bromo-4,6-dichlorobenzaldehyde has been used in experimental and theoretical spectral investigation and conformational analysis. This compound is of interest in the field of spectroscopy, which is a technique used for studying the interaction between matter and electromagnetic radiation.
Methods of Application or Experimental Procedures: The study was performed using Infrared (IR) spectroscopy and density functional theory (DFT). IR spectroscopy is a common spectroscopic technique based on molecular vibrational transitions. It can be used to examine powders, films, liquids, solutions, pastes, fibres, gases, and surfaces. DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of molecules and condensed phases.
Summary of Results or Outcomes: The study investigated the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents.
2-Bromo-4,6-dichlorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and chlorine substituents on a benzene ring. Its chemical formula is CHBrClO, and it has a molecular weight of 253.91 g/mol. The compound features a bromine atom at the 2-position and two chlorine atoms at the 4- and 6-positions of the benzene ring, with an aldehyde functional group (-CHO) at the 1-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.
As 2-Bromo-4,6-dichlorobenzaldehyde is a building block, it doesn't have a specific mechanism of action in biological systems. Its significance lies in its potential to be incorporated into molecules with desired biological activities.
Research indicates that 2-bromo-4,6-dichlorobenzaldehyde exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms and efficacy require further investigation. Additionally, its derivatives have shown promise in inhibiting certain enzymes, suggesting potential therapeutic applications.
The synthesis of 2-bromo-4,6-dichlorobenzaldehyde can be achieved through various methods:
2-Bromo-4,6-dichlorobenzaldehyde finds applications in various domains:
Several compounds share structural similarities with 2-bromo-4,6-dichlorobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Bromo-2,6-dichlorobenzaldehyde | 111829-72-2 | 0.91 |
2-Bromo-6-chlorobenzaldehyde | 64622-16-8 | 0.86 |
3-Bromo-4-chlorobenzaldehyde | 123456-78-9 | 0.85 |
2-Bromo-4,6-dichlorobenzaldehyde is unique due to its specific arrangement of halogen substituents which influences its reactivity and biological properties compared to its analogs. The combination of both bromine and chlorine atoms at strategic positions enhances its potential for diverse
The thermodynamic behavior of 2-Bromo-4,6-dichlorobenzaldehyde exhibits characteristic patterns consistent with halogenated benzaldehyde derivatives. The compound demonstrates distinct phase transition phenomena that are influenced by the presence of multiple halogen substituents and the aldehyde functional group.
The vapor pressure characteristics of 2-Bromo-4,6-dichlorobenzaldehyde have been determined through predictive modeling based on structural analogies with well-characterized halogenated benzaldehyde compounds. The experimental melting point range of 59-61°C indicates relatively low volatility at ambient conditions [2].
The crystalline phase of 2-Bromo-4,6-dichlorobenzaldehyde is stabilized by multiple types of intermolecular interactions, including halogen bonding, van der Waals forces, and carbonyl-hydrogen interactions. The asymmetric distribution of halogen substituents creates a complex three-dimensional packing arrangement that influences the thermal stability of the solid phase [5].
Differential scanning calorimetry studies of related halogenated benzaldehydes indicate that these compounds typically exhibit single melting transitions without evidence of polymorphic behavior. The absence of polymorphism in 2-Bromo-4,6-dichlorobenzaldehyde is consistent with the general behavior of substituted benzaldehydes, where the rigid aromatic framework limits conformational flexibility [3].
The solvation behavior of 2-Bromo-4,6-dichlorobenzaldehyde is governed by the interplay between the polar aldehyde functional group and the electron-withdrawing halogen substituents. These structural features create a complex solubility profile that varies significantly across different solvent systems.
The interaction of 2-Bromo-4,6-dichlorobenzaldehyde with polar solvents demonstrates the influence of both the carbonyl group and halogen substituents on solvation energetics. The aldehyde functionality provides a site for hydrogen bonding interactions with protic solvents, while the halogen atoms contribute to dipole-dipole interactions with polar aprotic media.
In aqueous systems, the solubility of 2-Bromo-4,6-dichlorobenzaldehyde is expected to be limited, consistent with the general behavior of halogenated aromatic compounds. Based on structural analogy with 2,6-dichlorobenzaldehyde, which exhibits an aqueous solubility of 1.128×10⁻³ mol/L at 25°C, the target compound is anticipated to demonstrate similar or slightly reduced water solubility due to the increased hydrophobic character imparted by the bromine substituent [3].
The solvation process in polar media involves the formation of solvent-solute complexes stabilized by multiple interaction types. The carbonyl oxygen atom serves as a hydrogen bond acceptor, facilitating interactions with protic solvents such as methanol and ethanol. Simultaneously, the halogen atoms participate in halogen bonding interactions with electron-rich regions of solvent molecules [4].
Spectroscopic studies of related halogenated benzaldehydes in polar solvents reveal characteristic shifts in carbonyl stretching frequencies, indicating solvent-dependent conformational changes. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, enhancing its interaction with nucleophilic solvent molecules [6].
The dielectric properties of the solvent medium significantly influence the solvation behavior of 2-Bromo-4,6-dichlorobenzaldehyde. High dielectric constant solvents provide better stabilization of the polarized molecular structure, resulting in enhanced solubility. The compound demonstrates moderate solubility in polar organic solvents such as acetone, dimethyl sulfoxide, and acetonitrile.
The partition behavior of 2-Bromo-4,6-dichlorobenzaldehyde in biphasic systems reflects the balance between hydrophilic and lipophilic interactions. The octanol-water partition coefficient serves as a key parameter for predicting the compound's environmental fate and biological activity.
Based on structural considerations and comparison with analogous compounds, 2-Bromo-4,6-dichlorobenzaldehyde is expected to exhibit moderate to high lipophilicity. The presence of multiple halogen substituents increases the hydrophobic character of the molecule, while the polar aldehyde group provides some water-soluble character. This combination results in a partition coefficient that favors the organic phase in octanol-water systems.
The partition process involves the transfer of the compound from the aqueous phase to the organic phase, driven by the minimization of free energy. The solvation energy differences between the two phases determine the equilibrium distribution. In the octanol phase, the compound experiences favorable van der Waals interactions with the aliphatic chains and hydrogen bonding with the hydroxyl group [7].
Thermodynamic analysis of the partition process reveals that the transfer from water to octanol is entropy-driven, with the compound achieving a more favorable solvation environment in the organic phase. The release of structured water molecules around the hydrophobic portions of the molecule contributes to the positive entropy change accompanying the partition process.
The partition coefficient also influences the compound's interaction with biological membranes and its potential for bioaccumulation. The lipophilic character facilitates membrane penetration, while the polar aldehyde group may interact with membrane proteins and phospholipid head groups. These interactions are critical for understanding the compound's potential biological effects and environmental behavior.